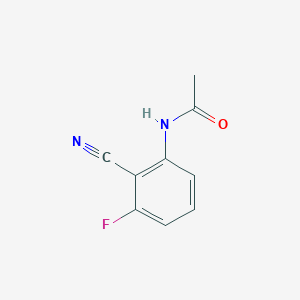

n-(2-Cyano-3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Cyano-3-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 1155146-72-7 . It has a molecular weight of 178.17 . The IUPAC name for this compound is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Toxicity Mechanisms

Paracetamol Mechanisms and Toxicity Paracetamol, known for its analgesic and antipyretic properties, has been studied extensively to understand its pharmacodynamics and toxicity mechanisms. The liver is the primary site for paracetamol metabolism, where it can form toxic metabolites leading to hepatotoxicity under overdose conditions. The variability in metabolism and susceptibility to toxicity among individuals highlights the importance of optimized administration to prevent adverse effects. Research also delves into the genetic differences affecting paracetamol metabolism, suggesting a link between enzyme genotypes and the risk of toxicity, which could inform safer drug use and therapeutic practices (Marzuillo, Guarino, & Barbi, 2014; Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

Micropollutants and Environmental Toxicity The presence of acetaminophen as a micropollutant in natural water environments raises concerns due to its potential transformation into toxic intermediates. Studies highlight the need for advanced treatment technologies to remove these pollutants and mitigate their impact on human health and ecosystems. The environmental persistence and transformation pathways of acetaminophen emphasize the complexity of addressing pharmaceutical pollution (Hoang Nhat Phong Vo et al., 2019).

Therapeutic Potential and Antidotes

N-Acetylcysteine in Acetaminophen Toxicity N-Acetylcysteine (NAC) is recognized for its role in treating acetaminophen overdose by replenishing hepatic glutathione levels, thereby neutralizing toxic metabolites. This therapeutic application underscores the importance of timely intervention in cases of overdose to prevent liver damage and ensure recovery. The potential benefits of NAC extend beyond its immediate antidotal effects, hinting at broader applications in mitigating oxidative stress and inflammation (Rushworth & Megson, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and other specific measures .

Eigenschaften

IUPAC Name |

N-(2-cyano-3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVFTRGWSNJEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656196 |

Source

|

| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155146-72-7 |

Source

|

| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)